Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate
Description
Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate is a pyrazole-derived ester compound with a complex substitution pattern. Its structure features a pyrazole ring substituted at the 1-position with a 2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl group and at the 4-position with a methyl ester. The tert-butoxy (2-methylpropan-2-yl) group enhances steric bulk and may influence solubility and metabolic stability, while the ester functionalities contribute to reactivity in synthetic applications. This compound is of interest in medicinal chemistry and agrochemical research due to the pyrazole scaffold’s prevalence in bioactive molecules.
Properties
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-9(14)7-13-6-8(5-12-13)10(15)16-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXLXZLYINUXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Esterification: The carboxylic acid group at the 4-position of the pyrazole ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Substituent Complexity : The target compound’s tert-butoxy-oxoethyl chain introduces significant steric hindrance compared to the simpler methyl group at the 1-position in the analog . This may reduce reactivity in nucleophilic substitutions but enhance lipid solubility.
- Molecular Weight and Applications : The higher molecular weight of the target compound (252.27 g/mol vs. 166.18 g/mol for ) suggests divergent applications. For instance, ’s conjugated system is relevant in polymer chemistry, while the tert-butoxy group in the target compound may favor pharmacokinetic optimization in drug design.
Biological Activity
Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The presence of the 2-methylpropan-2-yl group enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study on related pyrazole derivatives showed promising antifungal activity against various strains, including Candida albicans and Aspergillus niger . The mechanism often involves the inhibition of specific enzymes crucial for fungal cell wall synthesis.
Anti-inflammatory Properties
The pyrazole scaffold has been extensively studied for its anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Some studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The proposed mechanism includes apoptosis induction via mitochondrial pathways.
Study 1: Antimicrobial Screening
In a recent study, researchers screened a library of pyrazole derivatives for antimicrobial activity. This compound was tested against several bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antimicrobial efficacy .
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of pyrazole derivatives in a murine model of arthritis. The administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to the control group .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
